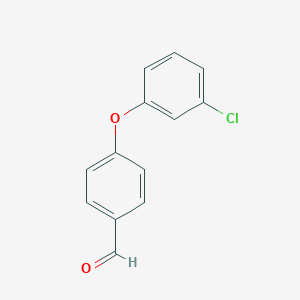

4-(3-Chlorophenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMYGFFWBQIXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445760 | |

| Record name | 4-(3-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164522-90-1 | |

| Record name | 4-(3-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Chlorophenoxy Benzaldehyde and Analogues

Construction of the Phenoxy Ether Linkage

Ullmann-type Coupling Reactions and Catalytic Systems

The Ullmann condensation, a classic method for forming carbon-oxygen bonds, involves the copper-catalyzed reaction between a phenol (B47542) and an aryl halide. organic-chemistry.orgiitk.ac.in Modern advancements have introduced more efficient palladium- and copper-based catalytic systems that often operate under milder conditions. researchgate.netacs.org

In the context of synthesizing 4-(3-chlorophenoxy)benzaldehyde, this reaction would typically involve coupling 3-chlorophenol (B135607) with a 4-halobenzaldehyde. The choice of catalyst and reaction conditions is crucial for achieving high yields. Palladium-based catalysts, such as those combining Palladium(II) acetate (B1210297) (Pd(OAc)₂) with specialized phosphine (B1218219) ligands like cataCXium® P, have proven effective for coupling aryl chlorides with phenols. researchgate.netcapes.gov.br

Copper-based systems, which are more traditional for Ullmann reactions, have also seen significant improvements through the use of nano-catalysts. nih.gov For instance, copper(I) oxide (Cu₂O) nanocubes have been used as a highly efficient catalyst for the C-O coupling of various aryl halides, including aryl chlorides, with phenols in refluxing THF. nih.gov Similarly, nano-copper(I) iodide (CuI) has been developed for the effective coupling of phenols with nitroarenes. researchgate.net The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, although modern catalysts show increasing efficacy with less reactive aryl chlorides. nih.gov

Table 1: Examples of Catalytic Systems for Ullmann-type Diaryl Ether Synthesis

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / cataCXium® P | Aryl Chlorides, Phenols | Not specified | Not specified | High turnover numbers | capes.gov.br |

| Cu₂O nanocubes (0.1 mol%) | Aryl Halides, Phenols | THF | Reflux | Good to Excellent | nih.gov |

| Nano-CuI | Nitroarenes, Phenols | Not specified | Not specified | Good to Excellent | researchgate.net |

Nucleophilic Aromatic Substitution Strategies in Phenoxybenzaldehyde Synthesis

Nucleophilic Aromatic Substitution (SNAr) provides an alternative and powerful route to diaryl ethers. This pathway is particularly effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups at the ortho or para positions relative to the leaving group. chemistrysteps.comlibretexts.org In the synthesis of this compound, the aldehyde group on the benzaldehyde (B42025) ring serves as a moderate activating group.

The reaction typically proceeds by reacting a phenoxide (e.g., potassium 3-chlorophenoxide) with an activated aryl halide, such as 4-fluorobenzaldehyde (B137897). researchgate.net The fluoride (B91410) ion is an excellent leaving group for SNAr reactions. The mechanism involves the addition of the nucleophilic phenoxide to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion. libretexts.org

Commonly, these reactions are performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide, with a base such as potassium carbonate (K₂CO₃) to deprotonate the phenol in situ. researchgate.netwalisongo.ac.id Studies have shown that the condensation of various phenols with 4-fluorobenzaldehyde in the presence of K₂CO₃ can yield the corresponding 4-aryloxybenzaldehydes in high yields (70-93%). researchgate.net This method can be a simple, single-step procedure to generate the desired crystalline product. walisongo.ac.id

Table 2: SNAr Reaction for 4-Aryloxybenzaldehyde Synthesis

| Aryl Halide | Phenol | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 °C, 30 min | Good | walisongo.ac.id |

| 4-Fluorobenzaldehyde | Various Phenols | K₂CO₃ | Not specified | Not specified | 70-93% | researchgate.net |

Introduction and Modification of the Aldehyde Functionality

Another major synthetic strategy involves forming the diaryl ether backbone first, followed by the introduction of the aldehyde group onto the aromatic ring. Alternatively, a precursor molecule containing a functional group that can be readily converted to an aldehyde, such as a benzylic alcohol, is used.

Formylation Reactions on Aromatic Precursors

Formylation reactions introduce an aldehyde group directly onto an aromatic ring. For the synthesis of this compound, this would involve the formylation of the precursor 3-chlorophenoxybenzene. Several classic and modern formylation methods are available.

The Vilsmeier-Haack reaction is a widely used method that employs a formylating agent generated from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). youtube.com This method is most effective for electron-rich aromatic compounds. Other methods include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid under pressure with a catalyst, and the Gattermann reaction, which uses hydrogen cyanide. youtube.com More recent developments include palladium-catalyzed formylations of aryl halides using carbon dioxide or isocyanides as the carbonyl source. organic-chemistry.org The regioselectivity of the formylation on an unsymmetrical diaryl ether like 3-chlorophenoxybenzene would be a critical consideration, with the position of the new aldehyde group being directed by the electronic effects of the substituents.

Catalytic Oxidation of Benzylic Alcohol Precursors

A common and efficient method for preparing aldehydes is the selective oxidation of the corresponding primary alcohol. In this approach, 4-(3-chlorophenoxy)benzyl alcohol serves as the immediate precursor to this compound. The key challenge is to achieve high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid. rsc.org

A variety of catalytic systems have been developed for this transformation. These include catalysts based on precious metals like ruthenium (Ru) and palladium (Pd), as well as more abundant metals like cobalt (Co), molybdenum (Mo), and bismuth. rsc.orgnih.govrsc.org For example, cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC) have demonstrated excellent performance in the oxidation of benzyl (B1604629) alcohol to benzaldehyde with high conversion (95.2%) and near-perfect selectivity (>99%). rsc.org Ruthenium-on-carbon (Ru/C) catalysts have also been shown to be active at lower temperatures (130 °C) for this oxidation. nih.gov Another approach involves using bismuth(III) nitrate (B79036) in the presence of an acidic aluminosilicate (B74896) catalyst, such as a BEA zeolite. rsc.org

Table 3: Catalytic Systems for Selective Oxidation of Benzylic Alcohols to Aldehydes

| Catalyst System | Oxidant | Conditions | Conversion | Selectivity | Reference |

|---|---|---|---|---|---|

| Co₁/NC | O₂ | Not specified | 95.2% | ~99.9% | rsc.org |

| Ru/C | Air | 130 °C, 4-6 h | Quantitative | up to 99% | nih.gov |

| Mo/C | Air | 150 °C, 24 h | Quantitative | >99% | nih.gov |

| Bismuth Nitrate / BEA Zeolite | - | Not specified | Good | Good | rsc.org |

Tandem and Multi-component Reaction Approaches

Tandem or multi-component reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. While specific literature detailing a tandem synthesis for this compound is sparse, general principles can be applied. For instance, a process could be envisioned that combines a C-O cross-coupling with a subsequent C-H functionalization/formylation step. Such approaches are at the forefront of modern organic synthesis, aiming to reduce waste, time, and resources. Future research may focus on developing a one-pot procedure that starts from simple precursors like 3-chlorophenol and a suitable 4-substituted benzene (B151609) derivative to construct the target molecule through a cascade of catalytic reactions. nih.gov

Knoevenagel Condensation Pathways for Derivatization

The Knoevenagel condensation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic chemistry. nih.gov It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with two electron-withdrawing groups attached to a CH₂ group—in the presence of a basic catalyst. nih.gov The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding a stable α,β-unsaturated product. researchgate.net This methodology is directly applicable to this compound for the synthesis of a variety of derivatives.

The general pathway involves the reaction of this compound with an active methylene compound such as malononitrile, ethyl cyanoacetate, or a β-ketoester. nih.govresearchgate.net The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an alkali hydroxide (B78521) such as NaOH. researchgate.netrjlbpcs.com Modern synthetic protocols have also introduced greener and more efficient catalytic systems, including ionic liquids, amino-bifunctional frameworks, and even extracts from agro-waste, which can facilitate the reaction under milder, often solvent-free, conditions. nih.govresearchgate.netacgpubs.org

A particularly relevant application of this pathway is the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. Chalcones are typically synthesized via a Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation that is mechanistically related to the Knoevenagel reaction. rjlbpcs.comjetir.org In this context, this compound would react with a substituted acetophenone (B1666503) in the presence of a base to yield the corresponding chalcone (B49325) derivative. These compounds are precursors to flavonoids and are investigated for a wide range of biological activities. jetir.orgnih.gov

While specific examples for this compound are not extensively documented in readily available literature, the established reactivity of analogous benzaldehydes provides a clear blueprint for its derivatization. The following table summarizes Knoevenagel and Claisen-Schmidt condensations using structurally similar aldehydes.

| Aldehyde Reactant | Active Methylene / Ketone Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Amino-bifunctional framework, Ethanol, Room Temp | 2-Benzylidenemalononitrile | nih.gov |

| 4-Chlorobenzaldehyde (B46862) | Acetophenone | NaOH, Ethanol, 20-25°C | (E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone) | researchgate.net |

| Fluorobenzaldehydes (o, m, p) | Malonodinitrile | Piperidine, Ball milling (Mechanochemistry) | (Fluorobenzylidene)malonodinitrile | beilstein-journals.org |

| 4-Chlorobenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid, Ionic Liquid, Room Temp | Ethyl 2-chloroacetyl-3-(4-chlorophenyl)propenoate | researchgate.net |

| Various Benzaldehydes | Substituted Acetophenones | NaOH, Grinding (Solvent-free) | Chalcone Derivatives | rjlbpcs.com |

Strategic Incorporations into Complex Molecular Architectures

The aldehyde functionality of this compound serves as a critical handle for its incorporation into more complex molecular scaffolds, particularly heterocyclic systems. Its value as a synthon is realized in multi-step syntheses and multi-component reactions (MCRs), which allow for the rapid assembly of intricate structures from simple precursors.

One prominent strategy involves using this compound in three-component reactions. A well-established example for analogous aldehydes is the synthesis of 4H-pyran derivatives. In this reaction, an aromatic aldehyde, an active methylene compound like malononitrile, and a C-H activated acidic compound such as dimedone are condensed together in a single pot. nih.gov This reaction, often catalyzed by a recyclable magnetic nanocatalyst, efficiently constructs the poly-functionalized 4H-pyran ring system. nih.gov Applying this methodology to this compound would yield complex chromene derivatives bearing the 3-chlorophenoxy moiety.

Another avenue for strategic incorporation is through the formation of hydrazones. The condensation of this compound with various hydrazides produces aroyl hydrazones. researchgate.net These resulting hydrazones are not merely stable final products; they are versatile intermediates for synthesizing a variety of heterocyclic compounds, including thiazolidinones and oxadiazoles, which are prominent scaffolds in medicinal chemistry. researchgate.net

Furthermore, the molecule can be incorporated into larger, cage-like structures. For instance, the dehydration reaction of corresponding boronic acids leads to the formation of boroxines. nih.gov The synthesis of 2,4,6-Tris(4-formylphenyl)boroxine from 4-formylphenylboronic acid demonstrates how an aldehyde-bearing phenyl group can be trimerized into a stable, functional nanostructure. nih.gov A similar strategy could theoretically be applied to a boronic acid analogue of this compound.

The following table outlines examples of complex molecules synthesized from analogous aldehydes, illustrating pathways available for this compound.

| Aldehyde Reactant | Other Key Reactants | Reaction Type | Complex Molecular Architecture | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile, Dimedone | Three-component reaction | 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | nih.gov |

| 4-Hydroxy-3-methoxy-benzaldehyde | Aromatic Hydrazides | Condensation | Aroyl Hydrazones (precursors to heterocycles) | researchgate.net |

| Benzaldehyde | Thiamine (catalyst), then HNO₃, then KOH | Multistep Synthesis (Condensation, Oxidation, Rearrangement) | Benzilic Acid | weebly.com |

| 4-Formylphenylboronic acid (precursor to aldehyde) | Self-condensation (dehydration) | Boroxine formation | 2,4,6-Tris(4-formylphenyl)boroxine | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 3 Chlorophenoxy Benzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations. Its reactivity is influenced by the electronic properties of the larger diaryl ether structure.

Nucleophilic Addition Reactions and Their Derivatives (e.g., Imine/Schiff Base Formation)

The carbonyl carbon of the aldehyde group in 4-(3-Chlorophenoxy)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reactivity leads to nucleophilic addition reactions, forming a tetrahedral intermediate which can then be protonated to yield an alcohol. libretexts.org Aromatic aldehydes like this compound are generally less reactive than their aliphatic counterparts due to the resonance effect of the aromatic ring, which slightly diminishes the electrophilicity of the carbonyl carbon. quora.comopenstax.org

A significant class of derivatives formed through nucleophilic addition is imines, commonly known as Schiff bases. These compounds are synthesized via the condensation reaction of the aldehyde with a primary amine. nih.govnih.gov The reaction proceeds through a two-step mechanism: initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the stable C=N double bond of the imine. This reaction is often catalyzed by a small amount of acid. jocpr.com

The synthesis of Schiff bases is a versatile method for creating complex molecules with diverse applications. For instance, various substituted benzaldehydes are routinely condensed with different primary amines to produce a wide array of Schiff bases. jmchemsci.comsciensage.info

Table 1: Examples of Schiff Base Formation from Substituted Aldehydes

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base |

|---|---|---|

| This compound | Aniline (B41778) | N-((4-(3-chlorophenoxy)phenyl)methylene)aniline |

| 2-Chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | A new Schiff base with a biphenyl (B1667301) moiety. nih.gov |

| 4-Nitrobenzaldehyde | 5-chloro-2-aminobenzoic acid | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid. nih.gov |

Reduction Reactions to Alcohols and Subsequent Transformations (e.g., Reductive Amination)

The aldehyde functional group can be readily reduced to a primary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄). chemguide.co.ukorganic-chemistry.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. chemguide.co.uk Subsequent workup with water or a dilute acid protonates the resulting alkoxide to yield the primary alcohol. For this compound, this reduction produces [4-(3-chlorophenoxy)phenyl]methanol.

This reduction is the first step in a powerful synthetic method known as reductive amination (or reductive alkylation). This process converts an aldehyde into a primary, secondary, or tertiary amine. researchgate.netorganic-chemistry.org The reaction first involves the formation of an imine or enamine from the aldehyde and a suitable amine, which is then reduced in situ. masterorganicchemistry.com While strong reducing agents like NaBH₄ can be used, they may also reduce the starting aldehyde. masterorganicchemistry.com Therefore, milder reducing agents that are selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often preferred. masterorganicchemistry.comcommonorganicchemistry.com This method avoids the problem of over-alkylation that can occur in direct alkylation of amines. masterorganicchemistry.com

Table 2: Reduction and Reductive Amination of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | 1. NaBH₄, Methanol2. H₂O | [4-(3-chlorophenoxy)phenyl]methanol |

| Reductive Amination (Primary Amine) | 1. Methylamine (CH₃NH₂)2. NaBH₃CN | N-methyl-1-(4-(3-chlorophenoxy)phenyl)methanamine |

Disproportionation and Oxidation Pathways (e.g., Cannizzaro Reaction)

Aldehydes that lack hydrogen atoms on the alpha-carbon, such as this compound, can undergo a characteristic disproportionation reaction known as the Cannizzaro reaction. byjus.comlibretexts.org When treated with a strong base (e.g., concentrated potassium hydroxide), two molecules of the aldehyde react in a redox process. rsc.orgyoutube.com One molecule is oxidized to a carboxylic acid (in its carboxylate salt form), while the second molecule is reduced to a primary alcohol. byjus.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting the reduction. libretexts.orgyoutube.com

Alternatively, the aldehyde group can be directly oxidized to a carboxylic acid using a variety of oxidizing agents. libretexts.orglibretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), and hydrogen peroxide. libretexts.orglibretexts.orgorganic-chemistry.org The oxidation of this compound yields 4-(3-Chlorophenoxy)benzoic acid. This is a common and efficient method for the synthesis of aromatic carboxylic acids from their corresponding aldehydes. libretexts.orgorganic-chemistry.org

Table 3: Disproportionation and Oxidation of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Cannizzaro Reaction (Disproportionation) | Concentrated KOH, Heat | [4-(3-chlorophenoxy)phenyl]methanol and Potassium 4-(3-chlorophenoxy)benzoate. byjus.comrsc.org |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 4-(3-Chlorophenoxy)benzoic acid. libretexts.orglibretexts.org |

Reactivity of the Halogenated Aromatic Ring

The presence of a chlorine atom on the phenoxy ring introduces a site for substitution and cross-coupling reactions, enabling further molecular elaboration.

Substitution Reactions on the Chlorophenoxy Group

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing halides on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.com In this compound, the chlorine atom is on the phenoxy ring and is meta to the ether linkage. The aldehyde group, while electron-withdrawing, is on the second aromatic ring, and its electronic effect does not sufficiently activate the remote chlorine atom for a standard SₙAr reaction. Therefore, direct nucleophilic substitution of the chlorine atom under typical SₙAr conditions is not a facile process.

The synthesis of the parent diaryl ether structure itself, however, can be achieved via an SₙAr reaction. For example, the reaction between 3-chlorophenol (B135607) and an activated aryl halide like 4-fluorobenzaldehyde (B137897), in the presence of a base, proceeds via nucleophilic attack of the phenoxide on the carbon bearing the fluorine, which is activated by the para-aldehyde group. researchgate.netwalisongo.ac.id

Functionalization via Cross-Coupling Methodologies

The carbon-chlorine bond in this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. organic-chemistry.org While aryl chlorides are less reactive than bromides and iodides, suitable catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, can facilitate their coupling. organic-chemistry.orgresearchgate.net Thus, this compound can be coupled with various arylboronic acids to synthesize more complex biaryl or terphenyl structures. The aldehyde functionality is generally tolerant of these reaction conditions. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad scope and functional group tolerance, allowing for the coupling of aryl chlorides with a wide range of primary and secondary amines. libretexts.org This methodology could be applied to this compound to replace the chlorine atom with a substituted amino group, providing access to a diverse range of aniline derivatives.

Table 4: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 4-(3-Phenylphenoxy)benzaldehyde. organic-chemistry.orgresearchgate.net |

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound is a critical factor in its chemical reactivity and is influenced by various environmental and reaction conditions, including temperature, light, and the presence of other chemical agents. The degradation of this compound can proceed through several pathways, primarily involving the cleavage of the ether linkage or transformation of the aldehyde functional group.

The core structure of this compound consists of a benzaldehyde (B42025) moiety linked to a 3-chlorophenoxy group via an ether bond. This diaryl ether linkage is generally stable; however, it can be susceptible to cleavage under specific and often forcing conditions. For instance, studies on related diaryl ether compounds have shown that cleavage can occur under hydrogenolysis conditions, often catalyzed by transition metals like palladium on carbon. The mechanism of such cleavage is thought to involve the adsorption of the molecule onto the catalyst surface, followed by hydrogenolytic rupture of the C-O-C bond. The presence and position of substituents on the aromatic rings, such as the chloro group in this compound, can influence the rate and selectivity of this cleavage. rsc.orgnih.gov

Acid-catalyzed cleavage is another potential degradation pathway for ethers. This reaction typically requires strong acids and proceeds through either an S_N1 or S_N2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For diaryl ethers like this compound, cleavage is generally less facile than for alkyl ethers due to the strength of the aryl-oxygen bond.

The aldehyde group is another reactive site susceptible to degradation. Aldehydes can undergo oxidation, especially in the presence of oxygen and light, to form the corresponding carboxylic acids. researchgate.net This process can be initiated by radical species. For instance, the oxidative degradation of fragrant aldehydes is known to proceed via a radical-initiated autoxidation mechanism, leading to the formation of peroxy acids as intermediates, which then can oxidize another aldehyde molecule to the carboxylic acid. researchgate.net

Photodegradation represents a significant abiotic degradation pathway for aromatic compounds. Research on chlorinated benzaldehydes has demonstrated their susceptibility to photo-induced degradation in aqueous solutions. researchgate.net UV irradiation can lead to the homolytic cleavage of the carbon-chlorine bond or other bonds within the molecule, initiating a cascade of degradation reactions. The quantum yield and rate of photodegradation are dependent on factors such as the wavelength of light and the presence of photosensitizers or radical scavengers. For this compound, photodegradation could potentially involve cleavage of the C-Cl bond, the ether linkage, or transformation of the aldehyde group.

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the stability can be inferred from studies on analogous compounds. The following table summarizes potential degradation pathways and the conditions under which they may occur, based on the reactivity of its constituent functional groups.

| Degradation Pathway | Conditions | Potential Products |

| Thermal Degradation | High temperatures | Cleavage of the ether linkage to form 3-chlorophenol and 4-hydroxybenzaldehyde, or further decomposition to smaller fragments. |

| Hydrolytic Degradation | Strong acidic or basic conditions, potentially at elevated temperatures | 3-chlorophenol and 4-hydroxybenzaldehyde. |

| Photochemical Degradation | UV irradiation in aqueous or organic solvents | Cleavage products such as 3-chlorophenol and 4-hydroxybenzaldehyde, as well as products from the degradation of the aldehyde and dechlorination. |

| Oxidative Degradation | Presence of oxidizing agents (e.g., hydroxyl radicals, ozone) | 4-(3-Chlorophenoxy)benzoic acid, and products from the cleavage of the ether bond and aromatic rings. |

It is important to note that under a specific set of reaction conditions, multiple degradation pathways may compete, leading to a complex mixture of products. The relative importance of each pathway will be dictated by the specific reagents, solvents, temperature, and light exposure involved in a given chemical transformation.

Advanced Spectroscopic Analysis and Structural Elucidation of 4 3 Chlorophenoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei, researchers can map the electronic environments and connectivity of the atoms.

In the ¹H NMR spectrum of 4-(3-chlorophenoxy)benzaldehyde, the aldehydic proton characteristically appears at a downfield chemical shift, typically in the range of 9.9-10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. The aromatic protons of the two benzene (B151609) rings exhibit complex splitting patterns in the region of 7.0-8.0 ppm. The specific chemical shifts and coupling constants of these protons provide detailed information about their relative positions and the electronic effects of the substituents.

The ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates around 190-200 ppm. libretexts.org The carbon atoms of the aromatic rings appear in the 115-160 ppm range. oregonstate.edu The carbon atom attached to the chlorine (C-Cl) and the carbon atoms of the ether linkage (C-O-C) can be specifically assigned based on their characteristic chemical shifts, further confirming the molecular structure. The quaternary carbons, those without any attached protons, are usually observed as weaker signals in the spectrum. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic H | 9.9 - 10.0 | - |

| Aromatic H | 7.0 - 8.0 | - |

| Carbonyl C | - | 190 - 200 |

| Aromatic C | - | 115 - 160 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group usually appears as a distinct but weaker band around 2700-2750 cm⁻¹. ias.ac.in Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range. ias.ac.in The C-O-C stretching of the ether linkage gives rise to characteristic bands, often asymmetrical, in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration can be found in the lower frequency region, typically between 700 and 800 cm⁻¹.

Raman spectroscopy provides complementary data. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Aromatic ring vibrations, particularly the C=C stretching modes, are prominent in the 1400-1650 cm⁻¹ region. researchgate.net The symmetric breathing modes of the benzene rings can also be observed, providing further structural information. For related compounds like 4-chloro-benzophenone, C-H in-plane bending vibrations are identified around 1461 cm⁻¹ and out-of-plane bending vibrations around 877 cm⁻¹. jconsortium.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C=O Stretch | 1680 - 1715 | 1680 - 1715 |

| Aldehyde C-H Stretch | 2700 - 2750 | 2700 - 2750 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Ether C-O-C Stretch | 1200 - 1300 | 1200 - 1300 |

| Aromatic C=C Stretch | 1400 - 1650 | 1400 - 1650 |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (232.66 g/mol ). nih.gov Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation for aldehydes is the loss of a hydrogen atom (M-1) or the formyl radical (M-29), leading to prominent peaks in the spectrum. libretexts.orgmiamioh.edu For aromatic aldehydes, the M-1 peak is often particularly significant. miamioh.edu Cleavage of the ether bond can also occur, resulting in fragments corresponding to the chlorophenoxy and benzaldehyde (B42025) moieties. For instance, a fragment corresponding to the chlorophenoxy cation or the benzoyl cation would provide strong evidence for the proposed structure. Analysis of the fragmentation pattern of the related 4-chlorobenzaldehyde (B46862) shows significant peaks at m/z 139 (M-H) and 111 (M-CHO). researchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 232 | Molecular Ion |

| [M+2]⁺ | 234 | Isotope Peak (³⁷Cl) |

| [M-H]⁺ | 231 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 203 | Loss of the formyl radical |

| [C₆H₄ClO]⁺ | 127 | Chlorophenoxy cation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

Chromatographic Techniques (HPLC, GPC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. americanpharmaceuticalreview.com A reversed-phase HPLC method, typically employing a C18 column, can effectively separate this compound from starting materials, byproducts, and other impurities. americanpharmaceuticalreview.com The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with potential modifiers like acetic acid, is crucial for achieving optimal separation. jcsp.org.pk A gradient elution, where the composition of the mobile phase is changed over time, is often employed to resolve complex mixtures. americanpharmaceuticalreview.com The retention time of the compound under specific chromatographic conditions serves as a key identifier, and the peak area provides a quantitative measure of its purity.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is particularly useful for analyzing polymeric derivatives of this compound. This technique separates molecules based on their size in solution. lcms.cz By passing the sample through a column packed with a porous gel, larger molecules elute first, while smaller molecules penetrate the pores and elute later. GPC is instrumental in determining the molecular weight distribution (polydispersity) of polymers, a critical parameter that influences their physical properties. lcms.cz

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water (gradient) | UV (e.g., 254 nm) | Purity assessment, reaction monitoring |

| GPC/SEC | Polystyrene-divinylbenzene | Tetrahydrofuran (THF) | Refractive Index (RI) | Molecular weight determination of polymers |

Computational Chemistry and Theoretical Studies of 4 3 Chlorophenoxy Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. Through DFT, key parameters such as optimized molecular geometry, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO) can be determined. These calculations are crucial for predicting the reactivity and kinetic stability of a compound.

For instance, a DFT study on a related compound, 4-methoxybenzaldehyde, using the B3LYP/6-311++G(d,p) level of theory, provides a template for the type of analysis applicable to 4-(3-Chlorophenoxy)benzaldehyde. researchgate.net Such a study would begin with the optimization of the molecule's geometry to find its most stable conformation. The resulting bond lengths and angles provide a detailed three-dimensional picture of the molecule.

Following geometry optimization, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated, which are invaluable for understanding the molecule's behavior in chemical reactions. These descriptors, derived from the principles of conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Table 1: Illustrative Global Reactivity Descriptors Calculated from DFT

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron distribution. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table illustrates the type of data that would be generated from a DFT study of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of intermolecular and intramolecular interactions. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns closely with classical chemical concepts.

An NBO analysis of this compound would reveal the extent of electron delocalization from the lone pairs of the oxygen and chlorine atoms into the aromatic rings. This is described in terms of hyperconjugative interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For example, in a study of 4-methoxybenzaldehyde, NBO analysis was used to investigate the stability provided by hyperconjugative interactions. researchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | π(C1-C6) | - | π-delocalization |

| LP(1) Cl | σ(C3'-C4') | - | Hyperconjugation |

| π(C2-C3) | π*(C4-C5) | - | π-conjugation |

This table provides a hypothetical representation of the key stabilizing interactions that could be identified in this compound through NBO analysis. The specific values would require a dedicated computational study.

Molecular Docking Simulations for Investigating Binding Affinity and Interaction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction of a small molecule (ligand) with the active site of a biological target, typically a protein or enzyme.

While no specific molecular docking studies have been reported for this compound, its structural motifs are present in compounds with known biological activities. For instance, benzaldehyde (B42025) derivatives have been investigated as inhibitors of various enzymes. mdpi.com A molecular docking study of this compound would involve selecting a relevant biological target and computationally placing the molecule into its binding site.

The results of a docking simulation are typically presented as a binding score or binding free energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable complex and higher affinity. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. Such studies on derivatives of this compound could guide the design of new molecules with specific biological activities. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| This compound | - | Tyr23, Phe330, Arg120 | π-π stacking, Hydrophobic, Hydrogen bond |

This table illustrates the kind of information obtained from a molecular docking simulation. The target and results are hypothetical and serve as an example.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (where applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varying substituents and measuring their biological activity against a specific target. Then, a set of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity.

A successful QSAR model is characterized by its statistical significance and predictive power, often evaluated by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.govatlantis-press.com The model can provide valuable insights into which structural features are important for the desired biological activity, thereby guiding the rational design of more potent derivatives. While no specific QSAR studies on this compound derivatives are currently available, this methodology remains a powerful tool for future investigations. nih.gov

Conformational Analysis and Energetic Profiles of Key Derivatives

The three-dimensional conformation of a molecule is crucial for its properties and interactions. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. This is particularly important for flexible molecules that can adopt multiple spatial arrangements.

For derivatives of this compound, conformational analysis can be performed using computational methods to rotate the single bonds and calculate the energy of each resulting conformation. The results are often visualized as a potential energy surface, which shows the energy as a function of the rotational angles. The minima on this surface correspond to the stable conformers.

For example, a study on chalcones derived from vanillin, a related benzaldehyde, employed theoretical calculations to identify the most stable conformers. ufms.brresearchgate.net This type of analysis for derivatives of this compound would be essential for understanding their shape, flexibility, and how they might interact with other molecules or biological receptors. The energetic profile provides information on the energy barriers between different conformers, which is important for understanding their dynamic behavior.

Applications in Medicinal Chemistry and Biological Systems

Design and Synthesis of Novel Bioactive Compounds Incorporating the 4-(3-Chlorophenoxy)benzaldehyde Scaffold

The design of novel bioactive compounds often relies on the use of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. unife.it The this compound structure can be considered a valuable scaffold for generating molecular diversity in drug discovery programs. The aldehyde functional group is a key reaction point, allowing for the construction of a wide array of derivatives such as Schiff bases, hydrazones, and chalcones, or its conversion into other functional groups.

The synthesis of new molecules from this scaffold involves strategic chemical modifications to explore chemical space and identify compounds with desired biological activities. whiterose.ac.uk Medicinal chemists can systematically alter the structure by:

Modifying the aldehyde group: Converting it to an amine, alcohol, or carboxylic acid.

Substituting the aromatic rings: Adding or changing functional groups on either the benzaldehyde (B42025) or the chlorophenoxy ring.

Altering the ether linkage: Replacing the oxygen atom with sulfur or nitrogen to modulate the molecule's conformational flexibility and electronic properties.

These synthetic strategies aim to create libraries of related compounds that can be screened for various biological activities, from anticancer to antimicrobial effects. nih.govrsc.org The development of efficient synthetic methodologies is crucial for providing the necessary tools to investigate the potential of these molecules within biological systems. unife.it

Role as a Key Intermediate in the Synthesis of Therapeutically Relevant Molecules

A key intermediate is a compound that serves as a crucial building block in the multi-step synthesis of a final, often more complex, target molecule, such as a pharmaceutical agent. beilstein-journals.org Aromatic compounds with structures similar to this compound are recognized as important intermediates in the synthesis of various pharmaceutical and agricultural chemicals. chemimpex.com

For instance, a related isomer, 3-(4-Chlorophenoxy)benzaldehyde , has been utilized as a key intermediate in the synthesis of potent inhibitors for fatty acid amide hydrolase (FAAH). nih.gov FAAH is an enzyme that breaks down endocannabinoid signaling lipids, and its inhibition is a therapeutic strategy for managing pain, anxiety, and inflammation. nih.govnih.gov The synthesis involves using the aldehyde to construct more complex molecules that can covalently modify the active site of the FAAH enzyme. nih.gov This highlights the utility of the chlorophenoxy benzaldehyde core in generating compounds that can interact specifically with biological targets. The versatility of this scaffold makes it a crucial component for researchers aiming to innovate in chemical and pharmaceutical development. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Derivatives with Potential Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.govmdpi.com For derivatives of the this compound scaffold, SAR studies would systematically investigate how specific structural modifications influence their therapeutic effects. nih.gov

An SAR campaign would involve synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating their biological potency. Key modifications could include:

Position of the Chlorine Atom: Moving the chlorine from the meta- (3) to the ortho- (2) or para- (4) position on the phenoxy ring to determine the optimal position for target interaction.

Nature of the Halogen: Replacing chlorine with other halogens like fluorine, bromine, or iodine to assess the impact of electronegativity and size.

Additional Substituents: Introducing other groups (e.g., methyl, methoxy, trifluoromethyl) onto the aromatic rings to probe for additional binding interactions. frontiersin.org

The goal is to build a comprehensive model that links these structural features to the observed activity, guiding the rational design of more potent and selective drug candidates. researchgate.net

Table 1: Illustrative SAR of Hypothetical 4-Phenoxybenzaldehyde Derivatives

| Compound | R1 (Position 3) | R2 (Position 4') | Modification | Hypothetical Biological Activity (IC₅₀) |

| Scaffold | H | H | Parent Phenoxybenzaldehyde | >100 µM |

| A | Cl | H | Addition of Chloro at meta-position | 50 µM |

| B | F | H | Chloro to Fluoro Swap | 75 µM |

| C | Cl | OH | Addition of Hydroxyl group | 25 µM |

| D | Br | H | Chloro to Bromo Swap | 40 µM |

| E | Cl | NO₂ | Addition of Nitro group | 15 µM |

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

Investigations into Target Engagement and Biochemical Mechanisms of Action

Understanding how a drug candidate interacts with its biological target and the subsequent biochemical consequences is crucial for its development. For derivatives of this compound, this involves identifying the specific enzymes, receptors, or other proteins they bind to and elucidating their mechanism of action.

As an example from a related compound class, inhibitors of Fatty Acid Amide Hydrolase (FAAH) derived from a chlorophenoxy benzaldehyde isomer act as covalent modifiers. nih.gov These inhibitors are designed to fit into the enzyme's active site where the aldehyde or a group derived from it reacts with a key serine residue. This covalent modification inactivates the enzyme, preventing it from degrading its natural substrates like anandamide. nih.govnih.gov This leads to an increase in endocannabinoid levels, producing analgesic and anxiolytic effects. nih.gov

Activity-based proteomic profiling has shown that inhibitors built from this type of scaffold can be highly selective for their target enzyme, which is a desirable property for a therapeutic agent to minimize off-target side effects. nih.gov The unique ability of FAAH to hydrolyze amide bonds is exploited by the urea (B33335) functional groups present in these inhibitors, contributing to their remarkable specificity. nih.gov Future research on this compound derivatives would similarly focus on identifying their specific molecular targets and confirming their mechanism of action through biochemical and cellular assays.

Explorations in Advanced Materials Science and Functional Organic Synthesis

Utilization as a Monomer in Polymer Chemistry (e.g., Copolymerization Reactions)

While direct studies on the polymerization of 4-(3-chlorophenoxy)benzaldehyde are not extensively documented in publicly available literature, its structure is highly amenable to use as a monomer in polycondensation reactions. The aldehyde functional group can react with a variety of nucleophiles, particularly amines, to form new covalent bonds, leading to the creation of polymers.

A primary route for polymer synthesis using an aldehyde monomer is through condensation with diamines to produce poly(azomethine)s, also known as polyimines or Schiff base polymers. researchgate.netntu.edu.tw This reaction involves the formation of an imine (-C=N-) linkage. By reacting this compound with an aromatic diamine, such as 4,4′-diaminodiphenyl ether or p-phenylenediamine, a wholly aromatic poly(azomethine-ether) could be synthesized. researchgate.net

The general properties of such polymers are influenced by their constituent monomers. The diaryl ether moiety derived from this compound would be expected to impart good thermal stability and solubility in organic solvents, a common feature of ether-linked aromatic polymers. rsc.org The chlorine atom could further modify properties such as flame retardancy and solubility. Aromatic poly(azomethine)s are known for their high thermal stability, excellent mechanical strength, and interesting optoelectronic properties. ntu.edu.tw

The table below outlines the potential properties of a hypothetical polymer derived from this compound, based on findings from analogous polymer systems.

| Polymer Type | Potential Monomer Co-reactant | Key Linkage | Expected Properties | Reference for Analogy |

|---|---|---|---|---|

| Poly(azomethine-ether) | Aromatic Diamines (e.g., p-phenylenediamine) | Imine (-CH=N-) | High thermal stability, good mechanical strength, potential for electrical conductivity, solubility in organic solvents. | researchgate.netntu.edu.tw |

| Poly(ether sulfone) Analogue | Bisphenols (via conversion of aldehyde to another functional group) | Ether (-O-) and Sulfone (-SO₂-) | High thermal stability, chemical resistance, amorphous nature. | rsc.orgnih.gov |

Integration into Functional Organic Frameworks and Supramolecular Assemblies

Functional organic frameworks, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are crystalline porous materials constructed from molecular building blocks. Aldehydes are common precursors for the synthesis of COFs through the formation of dynamic covalent bonds, most notably imine linkages from condensation with amines. nih.govnih.gov

The molecule this compound could theoretically serve as a linear or "strut" type building block in the creation of such frameworks. For instance, condensation with a trigonal or tetrahedral amine-containing monomer could lead to the formation of a 2D or 3D COF. nih.gov The resulting framework would feature pores decorated with chlorophenoxy groups, which could influence the framework's adsorptive properties and catalytic activity. The stability and porosity of such COFs are key characteristics, with research showing that imine-linked COFs can exhibit excellent thermal and chemical stability. nih.gov

In supramolecular chemistry, the diaryl ether core and the polar aldehyde group can participate in non-covalent interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions are fundamental to the self-assembly of complex, ordered structures. researchgate.net While specific research on the supramolecular behavior of this compound is limited, related Schiff base derivatives of other aldehydes are known to form metallomesogens (metal-containing liquid crystals) and other complex assemblies. researchgate.net The formation of these structures depends on the molecule's ability to organize into arrangements stabilized by a network of weak interactions.

Development of Optically Active or Electrically Conductive Materials from Derivatives

The development of functional materials with specific optical or electrical properties often requires targeted molecular design. Derivatives of this compound could be synthesized to create materials with these advanced functionalities.

Optically Active Materials: To generate optically active materials, a source of chirality must be introduced. This could be achieved by reacting this compound with a chiral amine to form a chiral Schiff base. Polymerization of such a monomer, or its integration into a larger structure, would result in an optically active material. Enantioselective synthesis is a key area of research for creating materials with specific interactions with polarized light. acs.org While haloarenes and aldehydes are common functional groups in organic synthesis, the creation of optically active materials from this specific precursor would require such a targeted derivatization. ncert.nic.invedantu.comexamside.com

Electrically Conductive Materials: The conductivity of organic polymers is associated with the presence of a conjugated π-electron system along the polymer backbone. nih.gov Poly(azomethine)s, which can be synthesized from this compound, are a class of conjugated polymers. researchgate.net The electrical conductivity of these materials can be enhanced through doping. The presence of the electron-withdrawing chlorine atom and the electron-donating ether oxygen in the monomer unit could create a donor-acceptor character within the polymer chain, which is a common strategy for tuning the electronic properties of conductive polymers. ntu.edu.twnih.gov Research on other aromatic poly(azomethine)s has shown that their conductivity can be in the semiconductor range, making them suitable for applications in organic electronics. researchgate.net

Environmental Behavior and Degradation Pathways of 4 3 Chlorophenoxy Benzaldehyde

Photochemical Degradation Studies in Aqueous and Atmospheric Environments

Photochemical degradation, initiated by the absorption of light, is a significant pathway for the transformation of organic compounds in the environment. For 4-(3-Chlorophenoxy)benzaldehyde, this process can occur in both aquatic and atmospheric systems. The presence of two aromatic rings and the ether linkage suggests that the molecule can absorb ultraviolet (UV) radiation, leading to its decomposition.

Recent research has demonstrated that visible-light photoredox catalysis can effectively cleave the C-O bond in diaryl ethers at room temperature. nih.govnih.govresearchgate.net This process often involves the generation of highly reactive radical species. For instance, studies on related diaryl ethers have shown that photoredox-catalyzed acidolysis, followed by hydrolysis, can yield corresponding phenols. nih.govnih.gov In the case of this compound, this would likely lead to the formation of 3-chlorophenol (B135607) and 4-hydroxybenzaldehyde. The reaction mechanism is thought to involve the selective electrophilic attack of a generated aryl carboxylic radical on the electron-rich aryl ring of the diphenyl ether. nih.govnih.gov

Furthermore, the aldehyde group itself can be susceptible to photochemical reactions. Ultraviolet irradiation of α-aryl aldehydes is known to result in decarbonylation. researchgate.net This suggests a potential degradation pathway where this compound could lose its carbonyl group to form 3-chlorophenoxybenzene.

Table 1: Potential Photochemical Degradation Products of this compound

| Precursor Compound | Potential Degradation Products | Degradation Pathway |

| This compound | 3-Chlorophenol, 4-Hydroxybenzaldehyde | Photoredox-catalyzed C-O bond cleavage |

| This compound | 3-Chlorophenoxybenzene | Photodecarbonylation |

Microbial Biotransformation Pathways and Soil Fate Investigations

Microbial degradation is a key process governing the fate of organic compounds in soil and sediment. The biodegradability of a substance is influenced by its chemical structure and the metabolic capabilities of the present microbial communities. uludag.edu.tr For this compound, both the chlorinated phenoxy and the benzaldehyde (B42025) moieties will influence its susceptibility to microbial attack.

Studies on the microbial degradation of pyrethroid pesticides, which often contain a 3-phenoxybenzaldehyde (B142659) metabolite, provide valuable insights. For example, Pseudomonas aeruginosa has been shown to concurrently degrade beta-cypermethrin (B1669542) and its metabolite 3-phenoxybenzaldehyde. researchgate.net Similarly, the actinomycete strain Streptomyces aureus can effectively degrade deltamethrin (B41696) and its major hydrolysis product, 3-phenoxybenzaldehyde. nih.govresearchgate.net This strain metabolizes 3-phenoxybenzaldehyde through oxidation to form less persistent products. nih.govresearchgate.net This suggests that microorganisms capable of degrading phenoxybenzaldehydes exist in the environment and could potentially transform this compound.

The degradation pathway likely involves the cleavage of the ether bond or the oxidation of the aldehyde group. The presence of a chlorine atom on one of the phenyl rings may affect the rate of degradation, as halogenated compounds can sometimes be more resistant to microbial breakdown. mdpi.com However, various microbial strains have been identified that can degrade chlorinated aromatic compounds.

The fate of this compound in soil will also be influenced by its sorption to soil particles. The extent of sorption affects its bioavailability for microbial degradation and its mobility in the soil column. The rate of microbial degradation is generally higher in the surface soil horizons where microbial activity is greatest and tends to decrease with depth. uludag.edu.tr

Table 2: Microorganisms Capable of Degrading Related Phenyl Ether or Benzaldehyde Compounds

| Microorganism | Related Compound Degraded | Reference |

| Pseudomonas aeruginosa | 3-Phenoxybenzaldehyde | researchgate.net |

| Streptomyces aureus | 3-Phenoxybenzaldehyde | nih.govresearchgate.net |

| Various bacteria and fungi | Cypermethrin (metabolizes to 3-phenoxybenzoic acid) | mdpi.com |

Hydrolytic Stability and Persistence in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis will primarily depend on the stability of the ether linkage and the reactivity of the aldehyde group under different pH conditions.

Generally, diaryl ethers are relatively stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by the presence of substituents on the aromatic rings. Studies on the hydrolysis of substituted benzaldehyde acetals have shown that the rates are influenced by the electronic nature of the substituents. acs.orgrsc.org While these are not direct analogs, they suggest that the electronic effects of the 3-chlorophenoxy group could influence the reactivity of the aldehyde.

Without specific experimental data on the hydrolysis rates of this compound, it is difficult to definitively state its persistence. However, based on the general stability of the diaryl ether bond, it is likely that photochemical and microbial degradation are more significant removal pathways in aquatic systems than hydrolysis under typical environmental pH conditions.

Consideration of Green Chemistry Principles in Synthesis and Application

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The synthesis of diaryl ethers like this compound traditionally involves methods such as the Ullmann condensation, which often requires harsh reaction conditions, including high temperatures and the use of copper catalysts. researchgate.netmdpi.comnih.govnih.gov

Recent advancements have focused on developing greener alternatives for the synthesis of diaryl ethers. These include the use of more environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and milder reaction conditions. nih.gov For instance, nucleophilic aromatic substitution (SNAr) reactions, a common method for forming C-O bonds, are being developed in aqueous media using sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). rsc.org Microwave-assisted organic synthesis has also been shown to be a greener alternative to conventional heating for nucleophilic aromatic substitution reactions, often resulting in faster reactions, higher yields, and the use of more environmentally friendly solvents. tandfonline.com

Furthermore, research into catalyst development for Ullmann-type reactions is exploring the use of nanocatalysts and recyclable catalytic systems to improve efficiency and reduce waste. ul.ie The development of ligand-free and additive-free conditions for these coupling reactions is also a key area of green chemistry research. nih.gov

In the context of its application, designing the molecule for degradation is a core principle of green chemistry. Understanding the degradation pathways discussed in the previous sections is the first step toward designing related compounds that break down more readily into benign products in the environment, thereby reducing their persistence and potential for long-term environmental impact. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chlorophenoxy)benzaldehyde, and how can reaction conditions be optimized for high purity?

-

Methodological Answer : The compound is commonly synthesized via Knoevenagel condensation between substituted benzaldehydes and cyanoacetate derivatives. For instance, reacting this compound with isopropyl cyanoacetate in the presence of a catalytic base (e.g., piperidine) under reflux conditions yields target products. Key parameters include solvent choice (e.g., absolute ethanol), temperature control (reflux for 4 hours), and post-reaction purification via vacuum evaporation and recrystallization .

-

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol can isolate the product with >95% purity. Monitoring via TLC (e.g., Rf = 0.6 in hexane:EtOAc 7:3) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign characteristic peaks for the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ 6.8–7.6 ppm). The 3-chlorophenoxy group shows distinct splitting patterns due to substituent effects .

- IR Spectroscopy : Confirm the aldehyde carbonyl stretch (~1680–1690 cm⁻¹) and C-O-C ether linkage (~1250–1270 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C13H9ClO2 at m/z 232.0298) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

-

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the aldehyde group’s electrophilicity and the chlorophenoxy ring’s electron-withdrawing effects influence Suzuki-Miyaura coupling efficiency. Solvent effects (e.g., DMF vs. THF) and catalyst choice (Pd(PPh3)4 vs. PdCl2) are critical variables to simulate .

-

Validation : Compare predicted activation energies with experimental yields. Contradictions may arise from steric hindrance not fully captured in gas-phase models .

Q. What strategies resolve contradictory NMR data in derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic rotational isomerism in derivatives (e.g., hindered rotation around the phenoxy bond) by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d6) .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating proton-proton and proton-carbon couplings. For example, distinguish para-substituted chlorophenoxy protons from ortho/meta positions .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., SHELXL refinement). Hydrogen-bonding patterns (e.g., C=O⋯H-O interactions) can explain unexpected chemical shifts .

Q. How can this compound be leveraged in designing bioactive compounds with cytotoxic activity?

- Methodological Answer :

- Schiff Base Formation : React with primary amines (e.g., hydrazides) to form imine derivatives. Screen for anti-cancer activity via MTT assays against tumor cell lines (e.g., MCF-7, IC50 determination). A study reported 60% yield for a rhodanine derivative with IC50 = 8.2 µM against breast cancer cells .

- Structure-Activity Relationship (SAR) : Modify the chlorophenoxy substituent (e.g., replace Cl with CF3) to enhance lipophilicity and membrane permeability. Compare cytotoxicity profiles using flow cytometry for apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.